molecular formula C4H7NO2 B119328 (R)-(+)-4-Hydroxy-2-pyrrolidinone CAS No. 22677-21-0

(R)-(+)-4-Hydroxy-2-pyrrolidinone

Cat. No. B119328
CAS RN: 22677-21-0
M. Wt: 101.1 g/mol
InChI Key: IOGISYQVOGVIEU-GSVOUGTGSA-N
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Description

(-)-(+)-4-Hydroxy-2-pyrrolidinone, also known as 4-hydroxy-2-pyrrolidone or 4-HOP, is an organic compound that is used in the synthesis of various compounds. It is a chiral molecule, meaning that it has two different isomers, (-)-(+)-4-hydroxy-2-pyrrolidinone and (-)-(-)-4-hydroxy-2-pyrrolidinone. 4-HOP is a common starting material for the synthesis of pharmaceuticals, agrochemicals, and other synthetic compounds. It is also a useful intermediate for the synthesis of various polymers and polysaccharides.

Scientific Research Applications

4-HOP is used in a variety of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other synthetic compounds. It is also used as a reagent in the synthesis of polymers and polysaccharides. In addition, 4-HOP is used in the synthesis of various chiral compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of 4-HOP is not well understood. However, it is believed that 4-HOP acts as a proton donor in some reactions, allowing for the formation of new bonds. It is also believed that 4-HOP may act as a catalyst in some reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HOP are not well understood. Some studies have suggested that 4-HOP may have an effect on the activity of certain enzymes, but further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-HOP in laboratory experiments is that it is a relatively cheap and easy to obtain starting material. It is also a relatively stable compound, meaning that it is not easily degraded by light or heat. However, it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research on 4-HOP. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of 4-HOP in the synthesis of pharmaceuticals and agrochemicals. Finally, further research is needed to explore the potential uses of 4-HOP in the synthesis of polymers and polysaccharides.

properties

IUPAC Name

(4R)-4-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGISYQVOGVIEU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945342
Record name 3,4-Dihydro-2H-pyrrole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Hydroxy-2-pyrrolidinone

CAS RN

22677-21-0
Record name 2-Pyrrolidinone, 4-hydroxy-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-pyrrole-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-HYDROXY-2-PYRROLIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-4-Hydroxy-2-pyrrolidinone
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(R)-(+)-4-Hydroxy-2-pyrrolidinone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(R)-(+)-4-Hydroxy-2-pyrrolidinone

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